2-Bromooctadecanoic anhydride
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Overview
Description
2-Bromooctadecanoic anhydride is a chemical compound derived from octadecanoic acid, where a bromine atom is substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromooctadecanoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with the sodium salt of a carboxylic acid. For instance, the reaction of 2-bromooctadecanoyl chloride with sodium octadecanoate can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromooctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-bromooctadecanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: Such as methanol or ethanol for esterification.
Amines: Such as ammonia or primary amines for amide formation.
Major Products
2-Bromooctadecanoic acid: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Scientific Research Applications
2-Bromooctadecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving fatty acid metabolism and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Bromooctadecanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group is removed from the anhydride, and the nucleophile loses a hydrogen atom . This mechanism is crucial in its role as an inhibitor of fatty acid oxidation and CPT I .
Comparison with Similar Compounds
Similar Compounds
2-Bromooctadecanoic acid: The hydrolyzed form of 2-Bromooctadecanoic anhydride.
Octadecanoic anhydride: Lacks the bromine substitution.
2-Chlorooctadecanoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its bromine substitution, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its ability to inhibit specific enzymes involved in fatty acid metabolism .
Properties
CAS No. |
63620-70-2 |
---|---|
Molecular Formula |
C36H68Br2O3 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-bromooctadecanoyl 2-bromooctadecanoate |
InChI |
InChI=1S/C36H68Br2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(37)35(39)41-36(40)34(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
VPBVTBGGBWLBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(=O)C(CCCCCCCCCCCCCCCC)Br)Br |
Origin of Product |
United States |
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